[(3,3-Dimethyl-2-phenylpentan-2-yl)peroxy](triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane is a chemical compound with the molecular formula C18H32O2Si. This compound is known for its unique structure, which includes a peroxy group attached to a silane moiety. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane typically involves the reaction of 3,3-dimethyl-2-phenylpentan-2-ol with triethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The resulting product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, and may include additional steps such as recrystallization or solvent extraction to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxy group can be reduced to form the corresponding alcohol.
Substitution: The silane group can undergo substitution reactions, where the triethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane involves the interaction of its peroxy group with various substrates. The peroxy group can donate oxygen atoms, facilitating oxidation reactions. The silane moiety can undergo hydrolysis or substitution, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Vergleich Mit ähnlichen Verbindungen
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane can be compared with other peroxy silanes and related compounds:
(3,3-Dimethyl-2-phenyl-2-butanyl)peroxysilane: Similar structure but different alkyl chain length.
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane: Similar structure but different silane group.
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane: Similar structure but different alkyl groups on the silane.
The uniqueness of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
830345-46-5 |
---|---|
Molekularformel |
C19H34O2Si |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
(3,3-dimethyl-2-phenylpentan-2-yl)peroxy-triethylsilane |
InChI |
InChI=1S/C19H34O2Si/c1-8-18(5,6)19(7,17-15-13-12-14-16-17)20-21-22(9-2,10-3)11-4/h12-16H,8-11H2,1-7H3 |
InChI-Schlüssel |
MXDOVBOIPLQYTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(C)(C1=CC=CC=C1)OO[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.